3-Nitrophenylhydrazine hydrochloride
Overview
Description
3-Nitrophenylhydrazine hydrochloride is a chemical compound with the molecular formula C6H7N3O2·HCl. It is a derivative of phenylhydrazine, where a nitro group is attached to the phenyl ring at the third position. This compound is commonly used in various chemical reactions and analytical applications due to its reactivity and ability to form stable derivatives .
Preparation Methods
Synthetic Routes and Reaction Conditions: The preparation of 3-nitrophenylhydrazine hydrochloride typically involves the reduction of 3-nitroaniline through diazotization, followed by hydrolysis and salt formation. The reduction reaction is carried out using sodium bisulfite as the reducing agent at a temperature of 10-35°C and a pH of 7-9 .
Industrial Production Methods: In industrial settings, the synthesis of this compound follows similar steps but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The final product is often purified through recrystallization or other suitable methods to obtain a high-purity compound .
Chemical Reactions Analysis
Types of Reactions: 3-Nitrophenylhydrazine hydrochloride undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group under suitable conditions.
Substitution: The hydrazine moiety can participate in nucleophilic substitution reactions.
Condensation: It can form hydrazones and hydrazides with carbonyl compounds.
Common Reagents and Conditions:
Reduction: Sodium bisulfite, hydrogen gas with a catalyst.
Substitution: Alkyl halides, acyl chlorides.
Condensation: Aldehydes, ketones, under acidic or basic conditions.
Major Products:
Reduction: 3-Aminophenylhydrazine.
Substitution: Various substituted phenylhydrazines.
Condensation: Hydrazones and hydrazides.
Scientific Research Applications
3-Nitrophenylhydrazine hydrochloride is widely used in scientific research due to its versatility:
Analytical Chemistry: It is employed as a derivatization agent for the determination of gamma-Hydroxybutyric acid in biological samples, enhancing detection capabilities in forensic and clinical toxicology.
Pharmaceutical Analysis: Used for the quantitative analysis of residual 4-nitrobenzaldehyde in chloramphenicol and its pharmaceutical formulations.
Forensic Science: Applied in the derivatization of blood samples collected during forensic autopsies.
Biological Studies: Utilized in the analysis of carboxylic acids and other metabolites in biological samples.
Mechanism of Action
The mechanism of action of 3-nitrophenylhydrazine hydrochloride primarily involves its ability to form stable derivatives with various functional groups. The nitro group can undergo reduction, while the hydrazine moiety can participate in nucleophilic substitution and condensation reactions. These properties make it a valuable reagent in analytical and synthetic chemistry .
Comparison with Similar Compounds
2-Nitrophenylhydrazine: Similar structure but with the nitro group at the second position.
4-Nitrophenylhydrazine: Nitro group at the fourth position.
Uniqueness: 3-Nitrophenylhydrazine hydrochloride is unique due to its specific reactivity and stability, making it particularly useful in analytical applications. Its position-specific nitro group provides distinct reactivity compared to its isomers, allowing for selective derivatization and analysis .
Properties
IUPAC Name |
(3-nitrophenyl)hydrazine;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7N3O2.ClH/c7-8-5-2-1-3-6(4-5)9(10)11;/h1-4,8H,7H2;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BKOYKMLGFFASBG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)[N+](=O)[O-])NN.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8ClN3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00212984 | |
Record name | 3-Nitrophenylhydrazinium(1+) chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00212984 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
189.60 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
636-95-3 | |
Record name | Hydrazine, (3-nitrophenyl)-, hydrochloride (1:1) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=636-95-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3-Nitrophenylhydrazinium(1+) chloride | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000636953 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 3-Nitrophenylhydrazinium(1+) chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00212984 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3-nitrophenylhydrazinium(1+) chloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.010.246 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
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Synthesis routes and methods II
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Retrosynthesis Analysis
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Feasible Synthetic Routes
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